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Compound of Interest

Compound Name: 6-fluoro-2-phenyl-1H-indole

Cat. No.: B1311257 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

compound 6-fluoro-2-phenyl-1H-indole. Due to the limited availability of published

experimental spectra for this specific molecule, this guide presents predicted data based on the

analysis of structurally similar compounds, including 2-phenyl-1H-indole, 6-fluoro-1H-indole,

and various other substituted indoles. The information herein serves as a valuable reference for

the characterization and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic

molecules. The following tables summarize the predicted chemical shifts (δ) in parts per million

(ppm) for the ¹H and ¹³C nuclei of 6-fluoro-2-phenyl-1H-indole.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H1 (N-H) 8.1 - 8.5 br s -

H3 6.7 - 6.9 d ~2.0

H4 7.5 - 7.7 dd ~8.5, ~2.0

H5 6.9 - 7.1 td ~9.0, ~2.0

H7 7.2 - 7.4 dd ~9.0, ~5.0

Phenyl H (ortho) 7.6 - 7.8 m -

Phenyl H (meta, para) 7.2 - 7.5 m -

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Predicted Chemical Shift (δ, ppm)

C2 138 - 142

C3 99 - 103

C3a 128 - 132

C4 120 - 124

C5 110 - 114 (d, J_CF ≈ 25 Hz)

C6 158 - 162 (d, J_CF ≈ 240 Hz)

C7 97 - 101 (d, J_CF ≈ 25 Hz)

C7a 135 - 139

Phenyl C (ipso) 130 - 134

Phenyl C (ortho) 128 - 130

Phenyl C (meta) 129 - 131

Phenyl C (para) 125 - 128
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Experimental Protocol: NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent

(e.g., CDCl₃ or DMSO-d₆).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:[1][2]

Instrument: A 400 or 500 MHz NMR spectrometer.[1][2]

¹H NMR:

Pulse Program: Standard single-pulse sequence.

Spectral Width: ~16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse sequence with Nuclear Overhauser Effect

(NOE).

Spectral Width: ~240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on the sample concentration.
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Data Processing:

Apply Fourier transformation to the Free Induction Decay (FID).

Phase the spectrum and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak or the internal standard

(TMS at 0.00 ppm).[3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

characteristic IR absorption bands for 6-fluoro-2-phenyl-1H-indole are listed below.

Table 3: Predicted IR Spectroscopic Data

Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

N-H Stretch 3400 - 3450 Medium

Aromatic C-H Stretch 3050 - 3150 Medium

C=C Stretch (Aromatic) 1580 - 1620 Medium-Strong

C-N Stretch 1250 - 1350 Medium

C-F Stretch 1100 - 1200 Strong

C-H Out-of-plane Bending 700 - 900 Strong

Experimental Protocol: IR Spectroscopy
Sample Preparation (ATR):

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

Place a small amount of the solid sample directly onto the crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.
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Data Acquisition:[4]

Instrument: Fourier Transform Infrared (FTIR) spectrometer.[4]

Mode: ATR.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the clean, empty ATR crystal should be collected prior to sample

analysis.[5]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data

Ion Predicted m/z Description

[M]⁺ 211.08 Molecular Ion

[M-H]⁺ 210.07 Loss of a hydrogen radical

[M-HCN]⁺ 184.07 Loss of hydrogen cyanide

[C₁₃H₉F]⁺ 184.07 Possible fragment

[C₆H₅]⁺ 77.04 Phenyl cation

Experimental Protocol: Mass Spectrometry
Sample Introduction:

Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
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Introduce the sample into the mass spectrometer via direct infusion or coupled with a

chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

[3]

Data Acquisition:[6]

Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray

Ionization - ESI or Electron Ionization - EI).[3][6]

Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocyclic

compounds.[7]

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Mass Range: Scan a suitable m/z range (e.g., 50-500 amu).

For EI: An electron energy of 70 eV is standard.[6]

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a

synthesized compound like 6-fluoro-2-phenyl-1H-indole.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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